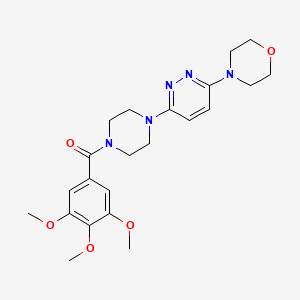

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

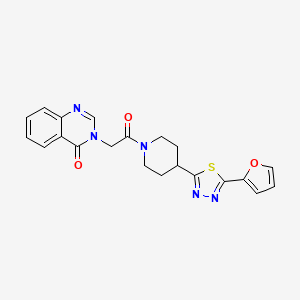

“(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone” is a chemical compound with the molecular formula C22H29N5O5 . It has been studied for its antimicrobial activity .

Synthesis Analysis

The compound is synthesized by coupling aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base . This reaction yields trimethoxyphenyl piperazine derivatives .Molecular Structure Analysis

The structures of all the synthesized compounds have been characterized by elemental analysis and spectral studies .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone .科学的研究の応用

Antimicrobial and Antinociceptive Activities

Compounds incorporating morpholine and piperazine structures demonstrate significant antimicrobial and antinociceptive (pain-relieving) activities. For instance, the synthesis and evaluation of new 1,2,4-triazole derivatives have shown these compounds possess good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007). Similarly, 6-substituted-3-pyridazinone derivatives carrying morpholino, arylpiperidino, and arylpiperazino moieties have been synthesized and evaluated for their antinociceptive activity, with certain compounds showing greater activity than aspirin in pain relief tests (Gokçe et al., 2001).

Antioxidant Properties

The synthesis of compounds like "(3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone" and its derivatives from reactions such as bromination and demethylation indicates their effective antioxidant power. These synthesized compounds, characterized by the presence of multiple hydroxyl groups, have shown promising antioxidant activities in various assays, suggesting their potential for developing antioxidant therapies (Çetinkaya et al., 2012).

Glucan Synthase Inhibition

Research into pyridazinone derivatives has identified them as potent β-1,3-glucan synthase inhibitors, with significant implications for treating fungal infections. The structure-activity relationship studies of these compounds have led to the identification of molecules with improved systemic exposure and good antifungal activity, particularly against Candida strains (Ting et al., 2011).

Synthesis Methodologies

The development of SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines introduces a simple and mild approach to synthesizing these valuable structural motifs. This method is compatible with a wide range of aldehydes and offers a straightforward route to obtain mono- and disubstituted N-heterocycles, demonstrating the versatility of these structures in synthetic organic chemistry (Luescher et al., 2014).

作用機序

特性

IUPAC Name |

[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O5/c1-29-17-14-16(15-18(30-2)21(17)31-3)22(28)27-8-6-25(7-9-27)19-4-5-20(24-23-19)26-10-12-32-13-11-26/h4-5,14-15H,6-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWYJAOCIQTYOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2841223.png)

![5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841225.png)

![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2841229.png)

![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide](/img/structure/B2841231.png)

![Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate](/img/structure/B2841234.png)

![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2841240.png)

![(2-Azabicyclo[3.2.0]heptan-1-yl)methanol](/img/structure/B2841241.png)

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2841242.png)

![1-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2841245.png)

![Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate](/img/structure/B2841246.png)